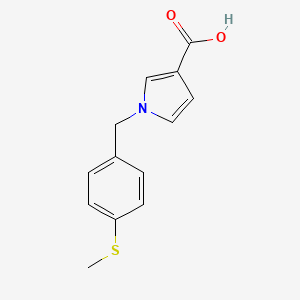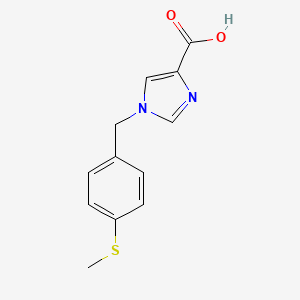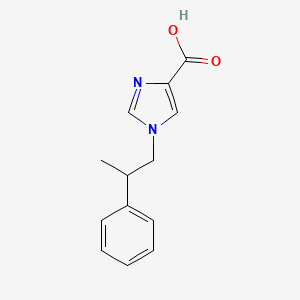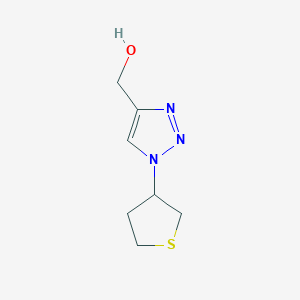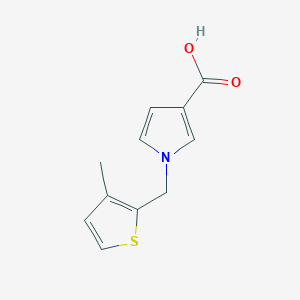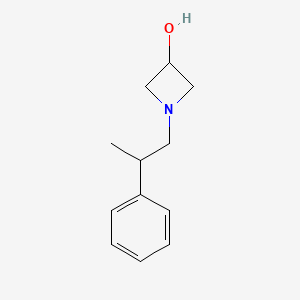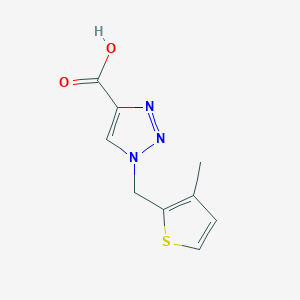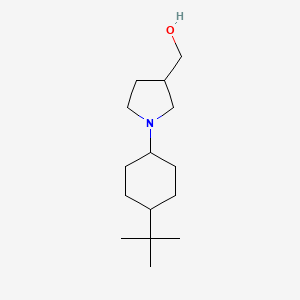
1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid
説明
1-Cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of 1H-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of 1-cyclooctyl-1H-1,2,3-triazole-4-carboxylic acid is characterized by a triazole ring attached to a cyclooctyl group and a carboxylic acid group. The exact structural details can be obtained through techniques such as NMR and MS analysis .科学的研究の応用
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating peptidomimetics or biologically active compounds using the triazole scaffold. This approach overcomes the Dimroth rearrangement issue, showcasing the versatility of triazole compounds in drug design and development (Ferrini et al., 2015).
Solid Phase Synthesis of Peptidotriazoles
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduces a novel way to incorporate 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the utility of triazoles in peptide synthesis and potentially expanding the toolkit for designing novel biologically active peptides (Tornøe et al., 2002).
Crystal and Molecular Structures of Triazole Derivatives
Research on the crystal and molecular structures of triazole derivatives, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provides essential insights into the electronic structure and potential reactivity or interaction patterns of triazole-containing molecules (Boechat et al., 2010).
Antimicrobial Activity of Substituted Triazoles
The synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. This application is crucial in the ongoing search for new treatments for bacterial and fungal infections (Holla et al., 2005).
Synthesis and Transformations of Triazoles
The synthesis and selected transformations of triazole compounds, such as 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones, showcase the chemical versatility and potential application of triazoles in creating a wide array of biologically relevant molecules (Pokhodylo et al., 2009).
将来の方向性
作用機序
1,2,3-Triazoles are a class of organic compounds that have been widely studied for their unique properties and potential applications in various fields . They are known to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that they could potentially interact with biological targets that are involved in proton transfer processes.
The synthesis of 1,2,3-triazoles often involves the use of copper as a catalyst . This suggests that the environmental stability and efficacy of these compounds could potentially be influenced by the presence of copper or other metals in the environment.
特性
IUPAC Name |
1-cyclooctyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-11(16)10-8-14(13-12-10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKMJXCIWDSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



